molecular formula C19H25FN4O3S2 B2973888 1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207005-54-6

1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2973888
CAS No.: 1207005-54-6
M. Wt: 440.55
InChI Key: UIADNXQCGWHELY-UHFFFAOYSA-N
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Description

1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a combination of fluorophenyl, piperazine, sulfonyl, propyl, thiophenyl, and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Propylation: The sulfonylated piperazine is reacted with a propylating agent to attach the propyl group.

    Urea Formation: Finally, the thiophen-2-ylmethyl group is introduced, and the compound is treated with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Biology: It may be used in biochemical assays to study protein-ligand interactions.

    Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-(3-(4-(4-Chlorophenyl)piperazin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(3-(4-(4-Methylphenyl)piperazin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in 1-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(thiophen-2-ylmethyl)urea can impart unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Properties

IUPAC Name

1-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3S2/c20-16-4-6-17(7-5-16)23-9-11-24(12-10-23)29(26,27)14-2-8-21-19(25)22-15-18-3-1-13-28-18/h1,3-7,13H,2,8-12,14-15H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIADNXQCGWHELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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